Cyclopropyl(2-phenylthiazol-4-yl)methanone
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Description
Cyclopropyl(2-phenylthiazol-4-yl)methanone is a useful research compound. Its molecular formula is C13H11NOS and its molecular weight is 229.30 g/mol. The purity is usually 95%.
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Biological Activity
Cyclopropyl(2-phenylthiazol-4-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. The thiazole moiety, which is integral to the structure of this compound, has been recognized for its diverse pharmacological applications, including antimicrobial, anticancer, and anticonvulsant properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopropyl group attached to a thiazole ring and a phenyl moiety. The unique structural characteristics of this compound suggest a rich profile for interaction with various biological targets.
Anticancer Activity
Several studies have demonstrated the anticancer potential of thiazole derivatives, including this compound. Thiazoles have been shown to inhibit key proteins involved in cancer progression:
- Mechanism of Action : Thiazole derivatives often act by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, compounds with similar structures have been reported to bind to CDK9, leading to reduced expression of anti-apoptotic proteins like Mcl-1, thereby triggering apoptosis in cancer cells .
- Case Study : A derivative with a thiazole ring exhibited significant cytotoxicity against various cancer cell lines, with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
Compound | IC50 (µg/mL) | Target |
---|---|---|
Thiazole Derivative | 1.61 ± 1.92 | CDK9 |
Doxorubicin | < 10 | Various |
Anticonvulsant Activity
Thiazole-containing compounds have also been investigated for their anticonvulsant properties. The structure-activity relationship indicates that modifications on the thiazole ring can enhance efficacy:
- Mechanism : The anticonvulsant activity is often linked to the ability of these compounds to modulate neurotransmitter systems or inhibit specific ion channels .
- Case Study : One study showed that a thiazole derivative had a median effective dose (ED50) of 18.4 mg/kg in animal models, indicating significant anticonvulsant activity .
Compound | ED50 (mg/kg) | Model |
---|---|---|
Thiazole Derivative | 18.4 | PTZ Seizure Model |
Antimicrobial Activity
The antimicrobial potential of thiazole derivatives has been well-documented:
- Mechanism : Thiazoles exhibit antibacterial activity by disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .
- Case Study : A study reported that certain thiazole derivatives showed MIC values as low as 0.78 µg/mL against MRSA strains, outperforming conventional antibiotics like vancomycin .
Compound | MIC (µg/mL) | Bacteria |
---|---|---|
Thiazole Derivative | 0.78 | MRSA |
Vancomycin | 1.56 | MRSA |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents on the Thiazole Ring : Electron-donating groups enhance cytotoxicity.
- Cyclopropyl Group : This moiety may increase binding affinity to target proteins.
- Phenyl Substituents : The nature and position of substituents on the phenyl ring significantly affect activity.
Properties
Molecular Formula |
C13H11NOS |
---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
cyclopropyl-(2-phenyl-1,3-thiazol-4-yl)methanone |
InChI |
InChI=1S/C13H11NOS/c15-12(9-6-7-9)11-8-16-13(14-11)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 |
InChI Key |
IOZVBSDTPPHLKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=CSC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.